Kinase Selectivity Profile
GSK3beta Inhibitor XVIII was screened against a broad panel of 65 kinases at 5 μM. Only 7 kinases showed >75% inhibition, while the remaining 58 exhibited little or no activity [1]. This defined selectivity fingerprint contrasts with many commonly used GSK‑3β inhibitors such as BIO (6‑bromoindirubin‑3′‑oxime) and indirubin derivatives, which are well‑documented to inhibit CDK5 and other cyclin‑dependent kinases with comparable potency [2]. The availability of a documented off‑target profile allows researchers to anticipate and control for potential confounding activities in phenotypic assays.
| Evidence Dimension | Number of kinases inhibited >75% at 5 μM in a 65‑kinase panel |
|---|---|
| Target Compound Data | 7 kinases inhibited >75% at 5 μM; 58 kinases with little or no inhibition |
| Comparator Or Baseline | BIO (6‑bromoindirubin‑3′‑oxime): inhibits GSK‑3β (IC₅₀ ≈5 nM) but also CDK1/cyclin B, CDK5/p25, and other CDKs with IC₅₀ values of 50–300 nM [2] (class‑level inference: broader CDK inhibition not seen with GSK3beta Inhibitor XVIII) |
| Quantified Difference | GSK3beta Inhibitor XVIII hits 7/65 kinases; BIO and related indirubins typically inhibit a wider range of CDKs at similar concentrations; exact panel data for BIO are not available from the same study, but the selectivity gap is recognized in the literature [2]. |
| Conditions | In vitro kinase‑activity panel; compound concentration 5 μM (Wang et al. 2009, Supplementary Data) |
Why This Matters
A documented selectivity window reduces the risk of off‑target‑driven phenotypes, enabling more confident assignment of biological effects to GSK‑3β inhibition and facilitating rational experimental design.
- [1] Wang W, Walker JR, Wang X, et al. Identification of small‑molecule inducers of pancreatic β‑cell expansion. Proc Natl Acad Sci USA. 2009;106(5):1427‑1432. doi:10.1073/pnas.0811848106 View Source
- [2] Meijer L, Skaltsounis AL, Magiatis P, et al. GSK‑3‑selective inhibitors derived from Tyrian purple indirubins. Chem Biol. 2003;10(12):1255‑1266. doi:10.1016/j.chembiol.2003.11.010 View Source
